N-Trityl Candesartan Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

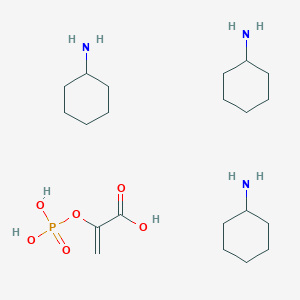

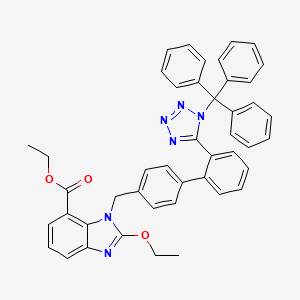

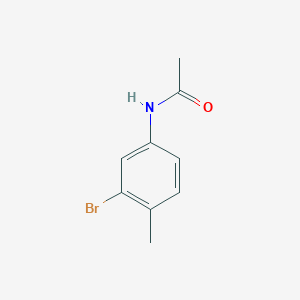

“N-Trityl Candesartan Ethyl Ester” is a chemical compound with the molecular formula C45H38N6O3 and a molecular weight of 710.82 . It is an analog of Candesartan, which is an angiotensin II antagonist .

Synthesis Analysis

The synthesis of “N-Trityl Candesartan Ethyl Ester” involves a three-step reaction of forming tetrazole, hydrolysis, and adding a protecting group to directly obtain trityl candesartan without separating an intermediate product via crystallization . The aqueous layer was adjusted to pH 2-3 with 1 M HCl to give a white solid .

Molecular Structure Analysis

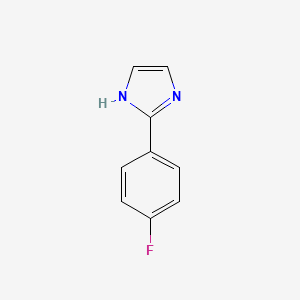

The molecular structure of “N-Trityl Candesartan Ethyl Ester” is represented by the formula C45H38N6O3 . The structure includes a benzimidazole ring, a biphenyl group, a tetrazole ring, and an ethyl ester group .

Chemical Reactions Analysis

Trityl moieties have been used in various chemical reactions, including as protective groups, catalysts for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagents, polymer and peptide synthesis, chiral catalysts, activity-based probes, and photochemical reactions .

Physical And Chemical Properties Analysis

“N-Trityl Candesartan Ethyl Ester” is a white solid . Its density is 1.223g/cm³ . The melting point is 160-162°C . The solubility of ethyl candesartan increases with the rising temperature in all solvents .

科学的研究の応用

UV-VIS Spectrophotometry in Trityl Candesartan Analysis

Trityl Candesartan, a benzimidazole derivative used in the preparation of Candesartan Cilexitil, has been analyzed using UV-VIS Spectrophotometry. This method provides a simple and accurate determination of tin (Sn) content in Trityl Candesartan, addressing concerns about the use of potentially harmful tin compounds in its preparation. The Sn content was found to be within safe limits (Yildiz, Jan, Pendyala, & Yildiz, 2017).

Nanocrystal Formulation of Candesartan Cilexetil

A study explored the formulation of Candesartan Cilexetil (CC) nanocrystals via solid dispersion technique to improve its efficacy. This approach demonstrated the successful creation of nanocrystals, leading to improved dissolution and efficacy of CC compared to its traditional forms (Amer, Allam, & Abdallah, 2019).

Candesartan Cilexetil Impurities and Degradants Analysis

An Ultra High-Pressure Liquid Chromatography (UPLC) method has been developed to determine impurities and degradants in Candesartan Cilexetil drug products. This method offers a precise, accurate, and specific way to monitor the quality and safety of Candesartan Cilexetil formulations (Kumar, Babu, Gosada, & Sharma, 2012).

Radioisotope Labeling for Cardiovascular Disorder Tracing

Radioiodinated Candesartan has been developed as a potential tracer for cardiovascular disorder detection. This study highlights the promising role of radioiodinated compounds in medical imaging and diagnostics, contributing to better cardiovascular disease management (Sanad, Sallam, Marzook, & Abd-elhaliem, 2016).

Enhancement of Antihypertensive Capacity

Research on the antihypertensive capacity of Candesartan and Trityl Candesartan has shown that their SOD mimetic copper(II) complexes exhibit stronger superoxide dismutase mimetic properties, enhancing their effectiveness as drugs. This discovery suggests a potential new approach to improve the efficacy of antihypertensive medications (Islas, Rojo, Lezama, Merino, Cortés, Puyol, Ferrer, & Williams, 2013).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H38N6O3/c1-3-53-43(52)39-25-16-26-40-41(39)50(44(46-40)54-4-2)31-32-27-29-33(30-28-32)37-23-14-15-24-38(37)42-47-48-49-51(42)45(34-17-8-5-9-18-34,35-19-10-6-11-20-35)36-21-12-7-13-22-36/h5-30H,3-4,31H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFWGZOZIHMCHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H38N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475650 |

Source

|

| Record name | N-Trityl Candesartan Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trityl Candesartan Ethyl Ester | |

CAS RN |

856414-35-2 |

Source

|

| Record name | N-Trityl Candesartan Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-6-chlorothieno[2,3-B]pyridine](/img/structure/B1365196.png)

![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)